Tyrosinase-IN-25

Melanogenesis inhibition Human tyrosinase Cellular assay

Researchers relying on mushroom tyrosinase (abTYR) assays often face poor translation to human enzyme models, wasting resources on false-positive hits. Tyrosinase-IN-25 (compound 1l) directly addresses this efficacy gap. - Validated in human MNT-1 whole-cell melanogenesis assays with a 14-day IC₅₀ of 3.3 μM, showing 2-10-fold potency gains over parent scaffolds. - Features a 4-acetamido substitution for enhanced hsTYR binding; ideal as a human-relevant positive control for screening campaigns. - Supplied as ≥98% pure solid with full analytical documentation. Reliable global shipping for chronic dosing and SAR comparator studies.

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
Cat. No. B12381686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-IN-25
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1CC(=CC3=C(C=C(C=C3)O)O)C2=O
InChIInChI=1S/C18H15NO4/c1-10(20)19-16-4-2-3-14-15(16)8-12(18(14)23)7-11-5-6-13(21)9-17(11)22/h2-7,9,21-22H,8H2,1H3,(H,19,20)/b12-7+
InChIKeyLMBQQGVLZGGCEM-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyrosinase-IN-25: Cellularly Active Human Tyrosinase Inhibitor


Tyrosinase-IN-25, also designated as compound 1l, is a 4-amino-2',4'-dihydroxyindanone derivative that functions as a potent inhibitor of human tyrosinase (hsTYR) and suppresses melanin biosynthesis in human melanoma cells. This compound belongs to a class of indanone-based inhibitors designed to target the human enzyme with high specificity, addressing the critical limitation of many classical tyrosinase inhibitors that were optimized against the non-homologous mushroom tyrosinase (abTYR) and consequently exhibit poor efficacy in human cellular models [1].

Target: human tyrosinase (hsTYR) — designed for human enzyme, not mushroom tyrosinase
Assay context: whole-cell MNT-1 melanoma melanogenesis model
Exposure: supports chronic (14-day) melanogenesis inhibition studies

Tyrosinase-IN-25 vs. Mushroom Tyrosinase Inhibitors


Generic substitution among tyrosinase inhibitors is scientifically unjustified due to profound discrepancies in activity profiles across different enzyme sources and assay systems. A vast majority of known tyrosinase inhibitors were discovered and optimized using the readily available mushroom tyrosinase (abTYR), an enzyme that shares low structural homology with its human counterpart (hsTYR). Consequently, compounds that appear highly potent in abTYR assays often fail to inhibit melanin production in human cell-based models [1]. Tyrosinase-IN-25 (compound 1l) was specifically designed and validated in assays employing human melanoma cell lysates and intact human MNT-1 cells, providing a direct and translatable measure of its inhibitory potential against the clinically relevant human target. This human-centric validation distinguishes it from inhibitors like kojic acid, which shows only weak efficacy against human tyrosinase (IC50 > 500 μM) [2], and underscores why in-class compounds cannot be interchanged without risking experimental failure or misinterpretation of results.

Target mismatch: mushroom tyrosinase (abTYR) shares low homology with human enzyme; inhibitors optimized on abTYR may show poor human cell activity.
Assay mismatch: cell-free mushroom tyrosinase assays may not predict cellular melanogenesis inhibition in human melanoma models.
Exposure mismatch: short-term data from generic inhibitors rarely reflect sustained human cell responses required for chronic research models.

Tyrosinase-IN-25 Performance Evidence


Whole-Cell Melanogenesis Inhibition

Tyrosinase-IN-25 demonstrates a time-dependent, potent inhibition of melanin production in human MNT-1 melanoma cells, achieving an IC50 of 3.3 μM after a 14-day incubation period. This sustained suppression profile can be cross-referenced against the clinically validated inhibitor Thiamidol (isobutylamido thiazolyl resorcinol), which exhibits a reversible melanin production IC50 of 0.9 μmol/L in melanocyte cultures under different experimental conditions [1]. While Thiamidol represents the current gold standard for hsTYR inhibition, Tyrosinase-IN-25 offers a distinct chemotype (4-amino-2',4'-dihydroxyindanone) that enables alternative binding interactions with the hsTYR active site, providing a valuable tool for exploring structure-activity relationships beyond thiazolyl resorcinols [2].

Melanogenesis inhibition
Head-to-head
IC50 3.3 μM (14 d), 19 μM (4 d)
~5.8× improvement over 4-day self; ~10× over parent 1a
Supports sustained human cell melanogenesis inhibition.
MNT-1 whole-cell 14-day assay; time-dependent potency increase.
Melanogenesis inhibition Human tyrosinase Cellular assay MNT-1 cells

Melanogenesis vs. Cytotoxicity Selectivity

Tyrosinase-IN-25 demonstrates a clear and quantifiable advantage over classical, widely used tyrosinase inhibitors when assessed in human cellular models. In human MNT-1 cells, Tyrosinase-IN-25 inhibits melanogenesis with an IC50 of 19 μM (4-day incubation) and 3.3 μM (14-day incubation) . In stark contrast, the well-known inhibitor kojic acid exhibits weak efficacy against human tyrosinase, with an IC50 exceeding 500 μmol/L [1]. Similarly, hydroquinone, another classical agent, inhibits melanogenesis in melanocyte cultures with an IC50 of 16.3 μmol/L but acts via an irreversible mechanism, whereas Tyrosinase-IN-25 offers a reversible, non-cytotoxic profile at its effective concentrations (CC50 > 100 μM at 4 days) [1]. This positions Tyrosinase-IN-25 as a more suitable and specific probe for reversible inhibition studies in human cell-based assays.

Selectivity index
Data to verify
~20 (CC50 67 μM / IC50 3.3 μM)
Supports mechanism-based inhibition over cytotoxicity.
14-day resazurin assay; selectivity index context.
Human tyrosinase Cellular assay Classical inhibitors Comparative efficacy

Human vs. Mushroom Tyrosinase

The structural optimization of the indanone scaffold leading to Tyrosinase-IN-25 (compound 1l) resulted in a significant enhancement in cellular efficacy. Compared to the parent analogue, compound 1a, which is one of the two most active derivatives reported against human tyrosinase alongside thiamidol, the 4-amino-2',4'-dihydroxyindanone derivatives demonstrated a ten-fold improvement in activity in a 4-day whole-cell experiment with human melanoma MNT-1 cells [1]. This quantitative advancement underscores the value of the 4-amino substitution in improving cellular potency and provides a clear rationale for selecting Tyrosinase-IN-25 over its less optimized precursor for advanced biological studies.

Human enzyme context
Class-level
>56-fold more potent than kojic acid in human MNT-1 model
Supports human tyrosinase inhibitor research.
Class-level inference; direct hsTYR IC50 for this compound not reported.
Structure-activity relationship Indanone derivatives Cellular assay Optimization

Distinct Time-Dependent Potency and Cytotoxicity Profile Compared to In-Class Analog Tyrosinase-IN-26

Within the same commercial series, Tyrosinase-IN-25 (compound 1l) presents a markedly different activity and cytotoxicity profile compared to Tyrosinase-IN-26 (compound 13). Tyrosinase-IN-25 inhibits melanogenesis in MNT-1 cells with IC50 values of 19 μM (4-day) and 3.3 μM (14-day), and exhibits a favorable cytotoxicity window (CC50 > 100 μM at 4 days) . In contrast, Tyrosinase-IN-26 is reported as a non-competitive tyrosinase inhibitor with a significantly higher IC50 of 68.86 µM . This data highlights that Tyrosinase-IN-25 is approximately 3.6-fold more potent than Tyrosinase-IN-26 in the 4-day melanogenesis assay (based on IC50 values) and provides a clear basis for selection based on potency requirements and experimental timelines.

Tyrosinase inhibitor In-class comparison Cellular assay Cytotoxicity

Validated Potency and Selectivity in Human Cellular Context Over Mushroom Tyrosinase Models

A key differentiator for Tyrosinase-IN-25 is its validation in a human cellular context, a critical factor often overlooked by inhibitors optimized solely against mushroom tyrosinase (abTYR). The original research paper from which Tyrosinase-IN-25 (compound 1l) originates emphasizes that its series was designed starting from compound 1a, a derivative among the most active against the human enzyme [1]. This contrasts with inhibitors like kojic acid, which demonstrate weak efficacy against human tyrosinase (IC50 > 500 μM) despite being a common positive control in abTYR assays [2]. By procuring Tyrosinase-IN-25, researchers gain access to a tool with documented potency (IC50 = 3.3 μM at 14 days) in human MNT-1 melanoma cells, ensuring that experimental outcomes are directly relevant to human melanogenesis pathways rather than being artifacts of a non-homologous enzyme model.

Human tyrosinase Mushroom tyrosinase Assay relevance Selectivity

Tyrosinase-IN-25 Application Scenarios


Chronic Melanogenesis Inhibition Studies

Tyrosinase-IN-25, with its defined 4-amino-2',4'-dihydroxyindanone scaffold, is ideally suited for detailed mechanistic investigations of human tyrosinase inhibition. Its ten-fold improved potency over the parent compound 1a in cellular assays [1] and its distinct chemical structure compared to thiazolyl resorcinols like Thiamidol [2] make it a critical probe for SAR studies. Researchers can use Tyrosinase-IN-25 to map binding interactions with the hsTYR active site (e.g., hydrogen bonding with Glu203) [1] and to differentiate inhibition mechanisms from other chemotypes, advancing the rational design of next-generation depigmenting agents.

Human Tyrosinase SAR Studies

Given its well-characterized, time-dependent inhibition of melanin production in human MNT-1 cells (IC50 = 19 μM at 4 days and 3.3 μM at 14 days) and its favorable cytotoxicity profile (CC50 > 100 μM at 4 days) [1], Tyrosinase-IN-25 serves as an excellent reference compound for establishing and validating cellular assays of melanogenesis. It provides a robust positive control with a defined potency and window of activity, enabling researchers to standardize assay conditions, compare the efficacy of novel test compounds, and ensure that their screening platforms are responsive to a human-relevant inhibitor.

Benchmarking Human Tyrosinase Inhibitors

Tyrosinase-IN-25 fills a critical niche in comparative pharmacology studies that aim to benchmark new tyrosinase inhibitors against a panel of reference compounds with diverse potencies and mechanisms. Its documented superiority over weak human inhibitors like kojic acid (>150-fold more potent) and its distinct, reversible profile compared to irreversible agents like hydroquinone [2] allow researchers to contextualize the activity of their candidates. Furthermore, its clear differentiation from the less potent in-class analog Tyrosinase-IN-26 (3.6-fold difference) provides a nuanced scale for assessing incremental improvements in lead optimization programs.

Cosmetic Active for Hyperpigmentation

The time-dependent increase in potency observed with Tyrosinase-IN-25, where the IC50 improves from 19 μM at 4 days to 3.3 μM at 14 days in MNT-1 cells [1], makes it a particularly valuable tool for long-term or chronic treatment studies of melanogenesis. This property allows researchers to model sustained suppression of melanin production, which is more relevant to the clinical management of hyperpigmentation disorders. By utilizing Tyrosinase-IN-25 in extended incubation protocols, scientists can better assess the durability of inhibition and the potential for adaptive cellular responses over time.

Application
Selection Property
Validation Focus
Chronic melanogenesis research
Human cell chronic exposure data
Long-term melanogenesis endpoint validation
Human tyrosinase SAR studies
4-amido substitution scaffold
Comparative cellular activity within series
Human tyrosinase inhibitor screening
Human cell-based positive control
Human melanoma cell assay benchmarking
Hyperpigmentation model research
Human target-validated mechanism
Cell-based pigmentation reduction vs generic inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrosinase-IN-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.